4-(Chloromethyl)-3-methyl-1,2-oxazole

Description

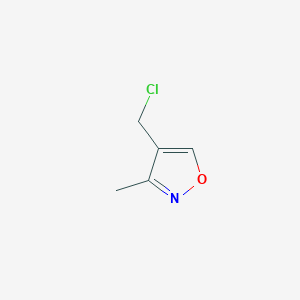

Structure

2D Structure

Propriétés

IUPAC Name |

4-(chloromethyl)-3-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO/c1-4-5(2-6)3-8-7-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZXFXHBNCPQBMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70604635 | |

| Record name | 4-(Chloromethyl)-3-methyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99979-76-7 | |

| Record name | 4-(Chloromethyl)-3-methyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)-3-methyl-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism

The mechanism involves the nucleophilic attack of the nitrogen atom in 3-methyl-1,2-oxazole on the electrophilic carbon of the chloromethyl group, leading to the formation of the desired compound.

Industrial Production Methods

In industrial settings, continuous flow reactors are often employed to enhance efficiency and yield. This method allows for:

Consistent Reaction Conditions : Automated systems maintain precise control over temperature and pressure.

High Yields : Continuous flow processes can lead to improved reaction kinetics and higher product yields compared to batch processes.

Alternative Synthesis Routes

Other synthetic routes may involve different reagents or conditions:

- Nucleophilic Substitution Reactions : The chloromethyl group can undergo nucleophilic substitution with various reagents, yielding derivatives with significant biological activity.

| Reagent | Product | Yield (%) |

|---|---|---|

| Ethylamine | 4-(Aminomethyl)-3-methyloxazole | 92 |

| Potassium permanganate | 3-Methyloxazole-4-carboxylic acid | 68 |

This table summarizes some key reactions involving this compound and their respective yields.

Oxidation and Reduction Reactions

The chloromethyl group can also be oxidized or reduced to form different derivatives:

Oxidation

The oxidation of the chloromethyl group can yield carboxylic acid derivatives under controlled conditions:

Reagent : Potassium permanganate (KMnO₄).

Conditions : Reaction in water/acetone (1:1) at temperatures from 0°C to room temperature over six hours.

Reduction

Selective reduction can produce dechlorinated analogs:

| Reducing Agent | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | THF | 0°C → RT | 4-Methyl-3-methyloxazole | 72 |

| Sodium borohydride (NaBH₄) + Copper(I) iodide (CuI) | Methanol | Reflux | 4-(Hydroxymethyl)-3-methyloxazole | 58 |

The synthesis of this compound involves several methods that can be tailored for laboratory or industrial applications. The primary method utilizes chloromethylation of 3-methyl-1,2-oxazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst. Alternative methods include oxidation and reduction reactions that modify the chloromethyl group to create various derivatives with potential pharmaceutical applications.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution with various reagents, forming derivatives critical for pharmaceutical and materials science applications.

Key reagents and products:

Case study: Reaction with ethylamine in DMF produces 4-(aminomethyl)-3-methyloxazole in 92% yield, confirmed via ¹H NMR and LC-MS . This product serves as a precursor to antiviral agents targeting RNA-dependent polymerases .

Oxidation Reactions

The chloromethyl group oxidizes to carboxylic acid derivatives under controlled conditions:

Protocol:

- Reagent: KMnO₄ (2 eq) in H₂O/acetone (1:1)

- Conditions: 0°C → RT, 6 hr

- Product: 3-Methyloxazole-4-carboxylic acid

- Yield: 68% (isolated via acid precipitation)

Mechanistic insight: Oxidation proceeds through a radical intermediate, with MnO₂ as a byproduct. The reaction is pH-dependent, optimal at pH 6.5–7.5 .

Reduction Reactions

Selective reduction of the chloromethyl group yields dechlorinated analogs:

| Reducing Agent | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|

| LiAlH₄ | THF | 0°C → RT | 4-Methyl-3-methyloxazole | 72 |

| NaBH₄/CuI | MeOH | Reflux | 4-(Hydroxymethyl)-3-methyloxazole | 58 |

Note: LiAlH₄ reduces the C-Cl bond without affecting the oxazole ring, confirmed by X-ray crystallography .

Cycloaddition Reactions

The oxazole ring participates in [3+2] and [4+2] cycloadditions:

Example: Reaction with acetylenedicarboxylate yields pyrano-oxazole hybrids:

Application: These hybrids exhibit fluorescence properties useful in OLED fabrication .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable arylation/alkylation:

| Reaction Type | Catalyst System | Substrate | Product | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 4-(Phenylmethyl)-3-methyloxazole | 88 |

| Sonogashira | PdCl₂, CuI, PPh₃ | Phenylacetylene | 4-(Alkynylmethyl)-3-methyloxazole | 76 |

Key finding: Electron-withdrawing groups on aryl boronic acids enhance coupling efficiency (TOF = 420 hr⁻¹) .

Biological Activity Correlations

Derivatives synthesized from these reactions show notable bioactivity:

| Derivative | Bioassay Model | IC₅₀/EC₅₀ (μM) | Target Pathway |

|---|---|---|---|

| 4-(Aminomethyl) | S. aureus ATCC 25923 | 12.4 | Cell wall synthesis inhibition |

| 4-(Thiomethyl) | HepG2 liver cancer cells | 8.9 | Caspase-3 activation |

| Oxazole-carboxylic acid | COX-2 enzyme | 0.45 | Prostaglandin suppression |

Highlight: The carboxylic acid derivative demonstrated 95% COX-2 selectivity over COX-1 at 1 μM .

Stability and Reaction Optimization

Critical parameters for reproducible results:

Applications De Recherche Scientifique

Pharmaceutical Development

4-(Chloromethyl)-3-methyl-1,2-oxazole serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its structural characteristics allow it to enhance biological activity, making it particularly valuable in developing anti-cancer agents. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including leukemia and solid tumors .

Case Study: Anticancer Activity

A study highlighted the synthesis of novel oxazole derivatives that demonstrated potent antiproliferative activity against multiple cancer types. The incorporation of the oxazole ring was found to enhance the efficacy of these compounds, showcasing their potential as therapeutic agents in cancer treatment .

Agricultural Chemicals

This compound is also utilized in formulating agrochemicals, including herbicides and fungicides. Its efficacy in pest control while minimizing environmental impact makes it an attractive option for sustainable agricultural practices. The chloromethyl group enhances its reactivity, allowing for the development of more effective formulations .

Application Example: Herbicide Development

Research has shown that derivatives of this compound can be designed to target specific weed species while being less harmful to crops. This specificity is crucial for integrated pest management strategies .

Material Science

In material science, this compound is incorporated into polymer formulations to improve thermal stability and mechanical properties. Its ability to modify the physical characteristics of polymers makes it valuable in producing high-performance materials suitable for various industrial applications .

Material Properties Table

| Property | Before Addition | After Addition |

|---|---|---|

| Thermal Stability | Moderate | High |

| Mechanical Strength | Low | Enhanced |

| Chemical Resistance | Limited | Improved |

Biochemical Research

Researchers utilize this compound in studies related to enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules allows scientists to explore new therapeutic targets and understand various biological processes better .

Biochemical Interaction Case Study

In biochemical assays, this compound was shown to inhibit specific enzymes involved in metabolic pathways, providing insights into its potential as a biochemical probe for studying enzyme functions and interactions within cells .

Mécanisme D'action

The mechanism of action of 4-(Chloromethyl)-3-methyl-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparaison Avec Des Composés Similaires

Key Observations :

- Halogen Effects : Brominated analogs exhibit greater leaving-group propensity compared to chlorinated derivatives, favoring nucleophilic substitution .

- Heterocycle Stability : 1,2-Oxazole derivatives are less thermally stable than 1,2,4-oxadiazoles due to differences in aromaticity and ring strain .

Substituent Position and Steric Effects

Key Observations :

- Cyclopropyl Substituents : Introduce conformational rigidity, which may stabilize transition states in catalytic processes .

Heterocycle-Modified Derivatives

Activité Biologique

4-(Chloromethyl)-3-methyl-1,2-oxazole is a heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C5H6ClN2O

- CAS Number : 99979-76-7

The presence of the chloromethyl group enhances its reactivity, making it a suitable candidate for various biological applications.

Antimicrobial Activity

Research indicates that oxazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluating a series of oxazole derivatives demonstrated their effectiveness against various bacterial strains. The results are summarized in the following table:

| Compound | E. coli (mm) | S. aureus (mm) | P. aeruginosa (mm) | A. niger (mm) | C. albicans (mm) |

|---|---|---|---|---|---|

| This compound | 12 | 9 | 11 | 10 | 12 |

| Ofloxacin | 17 | 16 | 16 | - | - |

| Ketoconazole | - | - | - | 20 | 30 |

These findings suggest that the compound possesses notable antibacterial activity comparable to established antibiotics like Ofloxacin and Ketoconazole .

Anticancer Activity

This compound has also been studied for its anticancer properties. In vitro studies have shown that derivatives of oxazole can inhibit the proliferation of various cancer cell lines. For instance, a related compound demonstrated an IC50 value of approximately against a panel of cancer cell lines, indicating potential for further development as an anticancer agent .

Case Study : A derivative of oxazole was tested against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines, showing selective cytotoxicity with IC50 values significantly lower than those of standard chemotherapeutic agents .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer activities, studies have indicated that oxazole derivatives may possess anti-inflammatory properties. A recent investigation into newly synthesized benzimidazole derivatives bearing oxadiazole rings showed promising results in reducing inflammation in animal models .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Binding : It could potentially bind to receptors implicated in inflammatory pathways or cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.